[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Description
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1311318-12-3) is a small-molecule compound with the molecular formula C₉H₉Cl₂N₃O and a molecular weight of 246.09 g/mol. It consists of a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methanamine moiety, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSHINLROSKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-chlorophenyl group can be replaced with electron-donating, electron-withdrawing, or bulky substituents. Key examples include:
Key Findings :
Modifications to the Amine Chain
The methanamine group can be elongated or substituted:
Key Findings :
Functional Analog: SARS-CoV Protease Inhibitor
A related oxadiazole-imidazole hybrid, 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride , inhibits SARS-CoV 3CLpro with an IC₅₀ of 3 mM . This highlights the versatility of the 3-(4-chlorophenyl)-1,2,4-oxadiazole core in targeting viral proteases .
Biological Activity
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C9H8ClN3O
- Molecular Weight : 209.63 g/mol
- CAS Number : 885953-64-0
Biological Activity Overview
The biological activity of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has been primarily investigated in the context of cancer therapeutics. Its structural features contribute to its efficacy against various cancer cell lines.
Anticancer Activity
Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxic effects against a range of cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values reported for these cell lines range significantly, with some derivatives achieving values as low as 0.12 µM .
The anticancer effects of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride are attributed to several mechanisms:
- Induction of Apoptosis : Studies have demonstrated that this compound increases the expression levels of pro-apoptotic proteins such as p53 and activates caspase pathways leading to apoptosis in cancer cells .
- Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent inhibitor of HDACs, particularly Sirtuin 2 (Sirt2), which is crucial in regulating gene expression related to cell cycle and apoptosis . This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Molecular Docking Studies : Computational studies have indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting potential for high specificity and potency in therapeutic applications .
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives similar to [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride:
- Study on HDAC Inhibition : A series of oxadiazole compounds were synthesized and evaluated for their HDAC inhibitory activity. Compounds showed IC50 values ranging from 8.2 to 12.1 nM against HDAC-1, indicating strong potential as therapeutic agents for cancers associated with HDAC dysregulation .
- Antiproliferative Activity Assessment : In vitro assays demonstrated that modifications on the phenyl ring significantly influenced the antiproliferative activity against MCF-7 cells, with halogen substitutions generally enhancing activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
